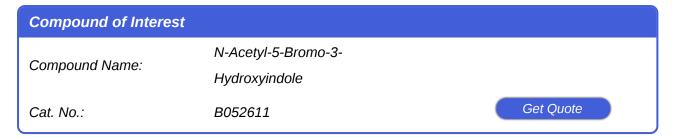


# Technical Guide: N-Acetyl-5-bromo-3-hydroxyindole (CAS 114165-30-9)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**N-Acetyl-5-bromo-3-hydroxyindole** is a halogenated indole derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The presence of the bromine atom at the 5-position and the acetyl group on the indole nitrogen significantly influences its chemical reactivity and biological activity. This makes it a compound of interest for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology. This document provides a comprehensive overview of its properties, potential synthesis, relevant biological pathways, and suppliers.

#### **Chemical and Physical Properties**

The key physical and chemical properties of **N-Acetyl-5-bromo-3-hydroxyindole** are summarized below.



Property	Value	Source(s)
CAS Number	114165-30-9	[1][2][3]
Molecular Formula	C10H8BrNO2	[1][2][3]
Molecular Weight	254.08 g/mol	[1][2]
IUPAC Name	1-(5-bromo-3-hydroxy-1H- indol-1-yl)ethanone	[1]
Synonyms	1-Acetyl-5-bromo-indoxyl-3-ol, 1-Acetyl-5-bromoindol-3-ol, N- Acetyl-5-bromo-3- hydroxyindole	[1]
Appearance	White to light yellow solid	[4]
Melting Point	110-112 °C (for the related compound 1-acetyl-5-bromo- 1H-indol-3-yl acetate)	[4]
Density	1.65 g/cm <sup>3</sup>	[1]
Purity	Typically ≥97%	[1]
SMILES	CC(=O)N1C=C(O)C2=C1C=C( Br)C=C2	[1]
InChI Key	WOLVOYIZHIXSSE- UHFFFAOYSA-N	[1]

#### **Synthesis**

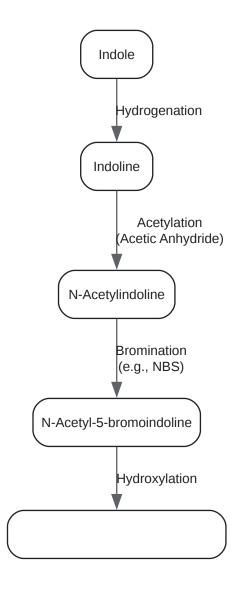
While a specific, detailed experimental protocol for the synthesis of **N-Acetyl-5-bromo-3-hydroxyindole** is not readily available in the reviewed literature, a plausible synthetic route can be derived from the preparation of structurally similar compounds. A potential pathway involves the acylation and subsequent bromination of an indole precursor. A general synthesis strategy for 5-bromoindole derivatives starts with indoline, which is first acetylated and then brominated.



A patent for a green synthesis method of 5-bromoindole describes a multi-step process that involves the formation of N-acetyl-5-bromoindoline as an intermediate.[5][6] This intermediate is structurally very similar to the target compound. Another related synthesis is the preparation of 1-acetyl-5-bromo-1H-indol-3-yl acetate from indoxyl, acetic anhydride, and cuprous bromide. [4]

#### **Hypothetical Synthesis Workflow**

The following diagram illustrates a potential workflow for the synthesis of **N-Acetyl-5-bromo-3-hydroxyindole**, based on related literature.



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Caption: A potential synthetic workflow for **N-Acetyl-5-bromo-3-hydroxyindole**.



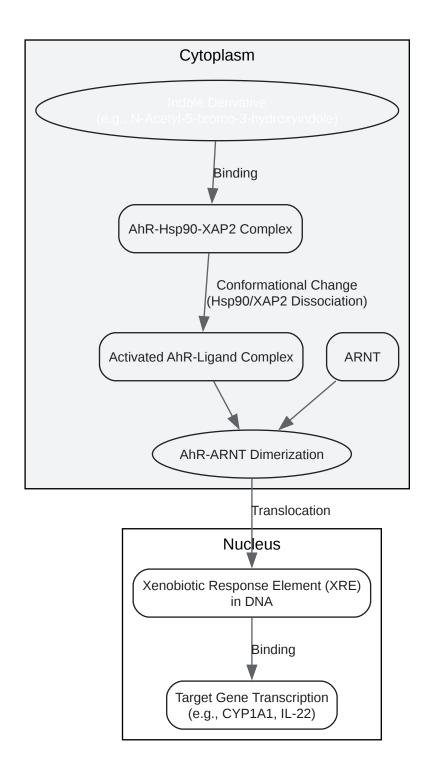
## **Biological Activity and Signaling Pathways**

Indole derivatives, including those with bromine substitutions, are known to exhibit a range of biological activities. Research suggests that 5-bromoindoles can modulate key signaling pathways implicated in diseases such as cancer.

#### **Aryl Hydrocarbon Receptor (AhR) Signaling Pathway**

Indole and its derivatives are recognized as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis.[7][8][9][10][11] Activation of the AhR pathway by indole metabolites can influence inflammatory processes.





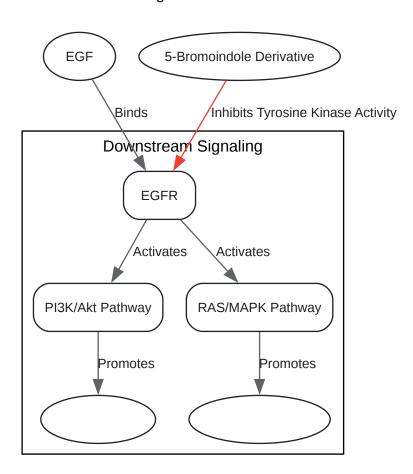
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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by indole derivatives.



## **Epidermal Growth Factor Receptor (EGFR) Signaling Pathway**

Certain 5-bromoindole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13][14][15] The EGFR pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Inhibition of this pathway can lead to reduced cancer cell growth and survival.



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Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

### **Experimental Protocols**

Detailed experimental protocols for **N-Acetyl-5-bromo-3-hydroxyindole** are not extensively published. However, general methodologies for evaluating the biological activity of 5-bromoindole derivatives can be adapted.



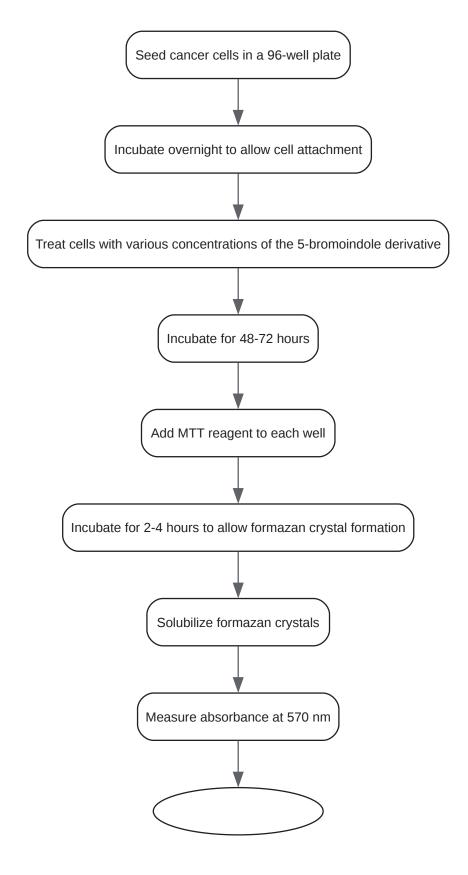


## In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of a compound on cancer cell lines.

Workflow:





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Caption: Workflow for an in vitro cytotoxicity (MTT) assay.



#### Methodology:

- Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of the N-Acetyl-5-bromo-3-hydroxyindole in a cell culture medium. Replace the existing medium with the medium containing the compound.
- Incubation: Incubate the cells for a period of 48 to 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
- Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).

### **Suppliers**

**N-Acetyl-5-bromo-3-hydroxyindole** (CAS 114165-30-9) is available from various chemical suppliers, typically for research and development purposes.



Supplier	Purity	Notes
Sigma-Aldrich	Not specified, sold as part of a collection of rare chemicals.  Buyer assumes responsibility for confirming purity.	All sales are final.
BOC Sciences	97%	Offers a range of special chemicals.
Santa Cruz Biotechnology	For Research Use Only.	Not intended for diagnostic or therapeutic use.
CymitQuimica	Min. 98.5 Area-%	Fine chemical for use as a building block.
Chem-Impex	≥ 99% (GC)	Versatile compound for pharmaceutical research and organic synthesis.

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